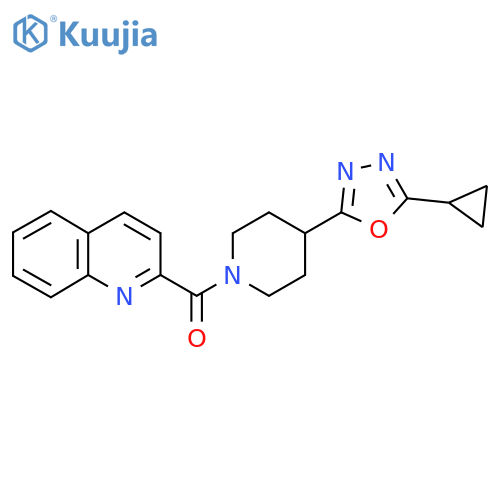Cas no 1210727-41-5 (2-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonylquinoline)

1210727-41-5 structure
商品名:2-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonylquinoline
2-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonylquinoline 化学的及び物理的性質
名前と識別子
-
- 2-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonylquinoline
- 1210727-41-5
- F5596-0670
- 2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]quinoline
- AKOS024514808
- (4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(quinolin-2-yl)methanone
- [4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-quinolin-2-ylmethanone
-
- インチ: 1S/C20H20N4O2/c25-20(17-8-7-13-3-1-2-4-16(13)21-17)24-11-9-15(10-12-24)19-23-22-18(26-19)14-5-6-14/h1-4,7-8,14-15H,5-6,9-12H2
- InChIKey: HYGHRRBTXWCLCF-UHFFFAOYSA-N
- ほほえんだ: O1C(C2CCN(C(C3C=CC4C=CC=CC=4N=3)=O)CC2)=NN=C1C1CC1
計算された属性
- せいみつぶんしりょう: 348.15862589g/mol
- どういたいしつりょう: 348.15862589g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 26
- 回転可能化学結合数: 3
- 複雑さ: 518
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
2-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonylquinoline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5596-0670-3mg |
2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]quinoline |
1210727-41-5 | 3mg |
$94.5 | 2023-09-09 | ||
| Life Chemicals | F5596-0670-10mg |
2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]quinoline |
1210727-41-5 | 10mg |
$118.5 | 2023-09-09 | ||
| Life Chemicals | F5596-0670-1mg |
2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]quinoline |
1210727-41-5 | 1mg |
$81.0 | 2023-09-09 | ||
| Life Chemicals | F5596-0670-15mg |
2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]quinoline |
1210727-41-5 | 15mg |
$133.5 | 2023-09-09 | ||
| Life Chemicals | F5596-0670-5mg |
2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]quinoline |
1210727-41-5 | 5mg |
$103.5 | 2023-09-09 | ||
| Life Chemicals | F5596-0670-30mg |
2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]quinoline |
1210727-41-5 | 30mg |
$178.5 | 2023-09-09 | ||
| Life Chemicals | F5596-0670-20mg |
2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]quinoline |
1210727-41-5 | 20mg |
$148.5 | 2023-09-09 | ||
| Life Chemicals | F5596-0670-75mg |
2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]quinoline |
1210727-41-5 | 75mg |
$312.0 | 2023-09-09 | ||
| Life Chemicals | F5596-0670-10μmol |
2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]quinoline |
1210727-41-5 | 10μmol |
$103.5 | 2023-09-09 | ||
| Life Chemicals | F5596-0670-40mg |
2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]quinoline |
1210727-41-5 | 40mg |
$210.0 | 2023-09-09 |
2-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonylquinoline 関連文献
-
Baoyu Gao RSC Adv., 2017,7, 28733-28745
-
Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094
-
Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610
-
Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
-
Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
1210727-41-5 (2-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonylquinoline) 関連製品
- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)
- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)
- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)
- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)
- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)
- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)
- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)
- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
